molecular formula C7H5N5 B3352757 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 50738-98-2

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No. B3352757
CAS RN: 50738-98-2
M. Wt: 159.15 g/mol
InChI Key: UPTBXWRLDBCOPW-UHFFFAOYSA-N
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Description

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis . 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

The authors of a study propose that at the first stage, the imidazoline, which exists in equilibrium with the protonated form in the presence of acid, is formed through the keto group of the keto acetal .


Physical And Chemical Properties Analysis

The presence of the two cyano groups is confirmed by its 13C-NMR, as two weak peaks are present around δ 125.2 and 117.8 ppm .

Mechanism of Action

Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Safety and Hazards

There is inadequate evidence in humans for the carcinogenicity of PhIP. There is sufficient evidence in experimental animals for the carcinogenicity of PhIP .

Future Directions

The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

properties

IUPAC Name

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-2-4-1-5-7(11-3-10-5)12-6(4)9/h1,3H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBXWRLDBCOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=C1NC=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441333
Record name 5-Amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

CAS RN

50738-98-2
Record name 5-Amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 2
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 3
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 4
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 5
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 6
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

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